molecular formula C12H15NO3 B2389537 6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1249477-24-4

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No.: B2389537
CAS No.: 1249477-24-4
M. Wt: 221.256
InChI Key: TXWUFMDSIXFBPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with aniline derivatives in the presence of a catalyst, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties .

Scientific Research Applications

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-ethyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-7-3-4-10-8(5-7)6-9(12(15)16)11(14)13-10/h6-7H,2-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWUFMDSIXFBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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